REACTION_CXSMILES
|
Br[CH:2]1[CH2:8][CH2:7][O:6][C:5]2[CH:9]=[C:10]([F:14])[C:11]([Br:13])=[CH:12][C:4]=2[C:3]1=O.[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])(=[S:18])[NH2:17]>C(O)C.CN1C(=O)CCC1>[CH2:22]([O:21][C:19]([C:16]1[S:18][C:2]2[CH2:8][CH2:7][O:6][C:5]3[CH:9]=[C:10]([F:14])[C:11]([Br:13])=[CH:12][C:4]=3[C:3]=2[N:17]=1)=[O:20])[CH3:23]
|
Name
|
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=C(OCC1)C=C(C(=C2)Br)F)=O
|
Name
|
|
Quantity
|
554 g
|
Type
|
reactant
|
Smiles
|
C(N)(=S)C(=O)OCC
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 mg
|
Type
|
catalyst
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 80° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20-L 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 3×1 L of ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=2CCOC3=C(C2N1)C=C(C(=C3)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |